Acridine-4-carboxylic Acid

Beschreibung

BenchChem offers high-quality Acridine-4-carboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Acridine-4-carboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

acridine-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO2/c16-14(17)11-6-3-5-10-8-9-4-1-2-7-12(9)15-13(10)11/h1-8H,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBIUCDPMOWCGIG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C3C=CC=C(C3=N2)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80456642 |

Source

|

| Record name | Acridine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.23 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31327-97-6 |

Source

|

| Record name | Acridine-4-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80456642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Monograph: Acridine-4-carboxylic Acid

The following technical guide details the chemical properties, synthesis, and applications of Acridine-4-carboxylic Acid.

Structure, Synthesis, and Pharmacophore Utility[1]

Executive Summary

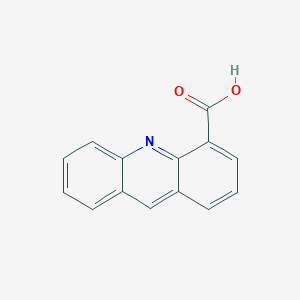

Acridine-4-carboxylic acid (CAS 31327-97-6) is a tricyclic aromatic heterocycle characterized by a carboxylic acid moiety at the peri-position (C4) relative to the endocyclic nitrogen (N10).[1] Unlike its more common isomer, acridine-9-carboxylic acid, the 4-isomer possesses unique steric and electronic properties due to the proximity of the carboxyl group to the ring nitrogen.[1] This "peri-effect" influences its pKa, solubility, and reactivity, making it a critical scaffold in the synthesis of DNA-intercalating antitumor agents, most notably DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide).[1]

This guide provides a rigorous analysis of the physicochemical profile, a validated synthetic workflow, and the mechanistic basis for its biological application.

Physicochemical Profile

The positioning of the carboxylic acid at C4 creates an intramolecular hydrogen bonding network that distinguishes this molecule from other acridine derivatives.

Table 1: Core Physical & Chemical Properties[1][2]

| Property | Value / Description | Technical Note |

| Molecular Formula | C₁₄H₉NO₂ | MW: 223.23 g/mol |

| Appearance | Yellow crystalline powder | Typical of conjugated acridines.[1] |

| Melting Point | 202–204 °C | Decomposes at higher temps.[1] |

| Solubility | Low in water; Soluble in DMSO, DMF, hot EtOH.[1] | Zwitterionic character reduces non-polar solubility.[1] |

| pKa (Acid) | ~3.5 (Predicted) | Acidic proton is labile.[1] |

| pKa (Base) | ~5.1 (Ring Nitrogen) | Slightly lower than acridine (5.[1]6) due to -I effect of COOH.[1] |

| Fluorescence | Blue-Green emission (450–520 nm) | Highly dependent on solvent polarity and pH.[1] |

| LogP | 3.09 | Lipophilic core facilitates membrane permeability.[1] |

The "Peri-Effect"

The proximity of the C4-carboxyl group to the N10-nitrogen allows for a potential intramolecular hydrogen bond (N...HOOC).[1] In the zwitterionic form (NH⁺...COO⁻), this interaction stabilizes the crystal lattice, contributing to its high melting point and poor solubility in non-polar solvents.

Validated Synthetic Protocol

The synthesis of acridine-4-carboxylic acid is non-trivial due to the specific regiochemistry required.[1] The most robust route utilizes a modified Ullmann Condensation followed by cyclization and reduction. This pathway avoids the isomer mixtures common in Bernthsen acridine synthesis.

DOT Diagram: Synthetic Pathway

The following diagram outlines the logical flow from precursors to the final acid.

Caption: Step-wise synthesis of Acridine-4-carboxylic acid via Ullmann condensation and reductive aromatization.

Detailed Methodology

Step 1: Ullmann Condensation

Objective: Formation of the diphenylamine scaffold.

-

Reagents: Mix 2-chlorobenzoic acid (1.0 eq) and anthranilic acid (1.0 eq) in DMF.

-

Catalyst: Add activated Copper powder (0.1 eq) and anhydrous K₂CO₃ (2.5 eq).

-

Reaction: Reflux at 140°C for 4–6 hours under N₂ atmosphere.

-

Workup: Pour into acidified ice water. The precipitate is Diphenylamine-2,2'-dicarboxylic acid .[1]

-

Validation: Check melting point (>250°C) and disappearance of starting material by TLC (MeOH:DCM 1:9).

Step 2: Cyclization to Acridone

Objective: Ring closure to form the tricyclic core.

-

Reagents: Suspend the dicarboxylic acid in POCl₃ (Phosphorus oxychloride).

-

Reaction: Reflux for 2 hours. This typically yields the 9-chloroacridine-4-carboxylic acid intermediate or the acridone depending on hydrolytic workup.[1]

-

Hydrolysis: Pour carefully onto ice to hydrolyze the 9-Cl (if present) back to the acridone (9-oxo) species, yielding 9-acridone-4-carboxylic acid .[1]

Step 3: Reduction to Acridine

Objective: Removal of the carbonyl/hydroxyl at position 9 to restore aromaticity.

-

Reagents: Dissolve 9-acridone-4-carboxylic acid in 5% NaOH (aq).

-

Reductant: Add Sodium Amalgam (Na/Hg) slowly with stirring (or use Zn dust in HCl for a harsher reduction).

-

Reaction: Heat to 80°C for 3 hours.

-

Isolation: Acidify with acetic acid. The yellow precipitate is Acridine-4-carboxylic acid .[1]

-

Purification: Recrystallize from Ethanol/DMF.

Chemical Reactivity & Derivatization[1][3][4][5]

The primary utility of acridine-4-carboxylic acid lies in its conversion to carboxamides.[1] However, the C4 position is sterically hindered by the "bay region" protons of the adjacent ring, making standard coupling difficult.

Amide Coupling (Synthesis of DACA Analogues)

Direct reaction with amines using EDC/NHS can be sluggish.

-

Preferred Method: Conversion to the acid chloride using Thionyl Chloride (SOCl₂) .[1]

-

Protocol: Reflux acid in SOCl₂ (neat) for 1 hour. Evaporate excess SOCl₂. React the crude acid chloride immediately with the amine (e.g., N,N-dimethylethylenediamine) in dry DCM with Et₃N base.

Stability[1][6][7]

-

Oxidation: Stable to air, but prolonged exposure to light can cause photo-oxidation at the C9 position.[1]

-

Reduction: The acridine ring is susceptible to reduction to 9,10-dihydroacridine (acridan) if exposed to strong reducing agents (e.g., NaBH₄).

Biological Mechanism of Action[7]

Acridine-4-carboxylic acid derivatives (like DACA) function as Dual Topoisomerase Inhibitors .[1] The planar acridine ring intercalates into DNA, while the cationic side chain (formed after amidation) interacts with the DNA backbone or the enzyme itself.

DOT Diagram: Mechanism of Action

Caption: Pharmacological cascade of Acridine-4-carboxamide derivatives inducing cell death.[1]

Key Mechanistic Insights[1]

-

Intercalation: The flat aromatic system slides between DNA base pairs (preferentially GC-rich regions).[1]

-

Groove Binding: The 4-carboxamide side chain protrudes into the major groove, unlike 9-aminoacridines which typically project into the minor groove.[1] This unique geometry allows it to poison both Topoisomerase I and II.

-

Cytotoxicity: The stabilization of the "cleavable complex" prevents DNA religation, leading to double-strand breaks and subsequent apoptosis.

References

-

Denny, W. A., et al. (1987). Potential Antitumor Agents.[2] 50. In Vivo Solid-Tumor Activity of Derivatives of N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide. Journal of Medicinal Chemistry.

-

Gamage, S. A., et al. (1999). Structure-Activity Relationships for Substituted Acridine-4-carboxamides: A New Class of DNA-Intercalating Agents.[1] Journal of Medicinal Chemistry. [1]

-

Albert, A. (1966). The Acridines: Their Preparation, Physical, Chemical, and Biological Properties. Edward Arnold Ltd. (Classic Reference for Acridine Chemistry).[1]

-

PubChem. (2025).[1] Acridine-4-carboxylic Acid - Compound Summary. National Library of Medicine. [1]

-

BenchChem. (2025).[1] Technical Guide to Acridine Synthesis.[3][1]

Sources

An In-depth Technical Guide to the Crystal Structure of Acridine-4-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of the crystal structure of acridine-4-carboxylic acid, a molecule of significant interest in medicinal chemistry and materials science. We will delve into its molecular architecture, the experimental determination of its crystal structure, and the spectroscopic techniques used for its characterization. This document is intended to serve as a detailed resource for researchers and professionals engaged in drug design, materials engineering, and synthetic chemistry.

Introduction: The Significance of Acridine-4-carboxylic Acid

Acridine and its derivatives have long been a focal point of scientific research due to their diverse biological activities and unique photophysical properties.[1] The planar, tricyclic acridine core allows for intercalation into DNA, leading to a wide range of applications, including anticancer and antimicrobial agents.[2][3] The introduction of a carboxylic acid moiety at the 4-position of the acridine ring system, yielding acridine-4-carboxylic acid, modulates the molecule's solubility, electronic properties, and potential for intermolecular interactions, making its structural elucidation a key aspect of understanding its function and potential applications.[4]

The precise three-dimensional arrangement of atoms within a crystal lattice, known as the crystal structure, governs a molecule's physical and chemical properties. For drug development professionals, a detailed understanding of the crystal structure of a pharmacologically active molecule like acridine-4-carboxylic acid is paramount for structure-based drug design, polymorph screening, and formulation development.

Synthesis of Acridine-4-carboxylic Acid

The synthesis of acridine-4-carboxylic acid can be approached through several established methods for constructing the acridine core, most notably the Bernthsen and Ullmann condensation reactions.[4][5] A particularly effective strategy involves the synthesis of a precursor, methyl acridine-4-carboxylate, followed by hydrolysis to yield the desired carboxylic acid.

Proposed Synthetic Workflow

Caption: Proposed synthetic pathway to Acridine-4-carboxylic Acid.

Experimental Protocol: Hydrolysis of Methyl Acridine-4-carboxylate

This protocol outlines the final step in the synthesis, the conversion of the methyl ester to the carboxylic acid.

Materials:

-

Acridine-4-carboxylic acid methyl ester

-

Sodium hydroxide (NaOH)

-

Methanol

-

Water

-

Hydrochloric acid (HCl) for acidification

-

Standard laboratory glassware and purification apparatus

Procedure:

-

Dissolution: Dissolve acridine-4-carboxylic acid methyl ester in a mixture of methanol and water.

-

Saponification: Add a solution of sodium hydroxide to the reaction mixture.

-

Heating: Heat the mixture at a moderate temperature (e.g., 50 °C) and monitor the reaction progress using thin-layer chromatography (TLC).[6]

-

Work-up: Once the reaction is complete, cool the mixture to room temperature.

-

Acidification: Carefully acidify the mixture with hydrochloric acid until a precipitate forms.

-

Isolation: Collect the solid precipitate by vacuum filtration.

-

Purification: Wash the solid with cold water and then recrystallize from a suitable solvent (e.g., acetone) to obtain pure acridine-4-carboxylic acid.[6]

Crystal Structure Determination by Single-Crystal X-ray Diffraction

The definitive method for elucidating the three-dimensional atomic arrangement of a crystalline solid is single-crystal X-ray diffraction.[1] This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are fundamental to understanding the molecule's behavior.

The Crystallization Process: A Critical Step

Obtaining high-quality single crystals is a prerequisite for a successful X-ray diffraction experiment. The process of crystallization involves the slow and controlled precipitation of a solute from a supersaturated solution.

General Crystallization Protocol for Small Organic Molecules:

-

Solvent Selection: The choice of solvent is crucial. The ideal solvent should dissolve the compound to a moderate extent.

-

Solution Preparation: Prepare a nearly saturated solution of acridine-4-carboxylic acid in a suitable solvent at an elevated temperature.

-

Slow Cooling/Evaporation: Allow the solution to cool slowly to room temperature, or allow the solvent to evaporate slowly and undisturbed. This encourages the formation of a small number of large, well-ordered crystals rather than a large number of small, imperfect crystals.

-

Crystal Harvesting: Once suitable crystals have formed, they are carefully removed from the mother liquor for analysis.

Data Collection and Structure Refinement Workflow

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

The Crystal Structure of Acridine-4-carboxylic Acid

The crystal structure of acridine-4-carboxylic acid reveals a planar acridine core, a consequence of its aromatic nature. The carboxylic acid group is a key feature, participating in intermolecular hydrogen bonding, which plays a crucial role in the packing of the molecules in the crystal lattice. A visual representation of the single crystal structure has been reported.[1]

While the specific crystallographic data from the Cambridge Crystallographic Data Centre (CCDC) is not publicly available without a subscription, the general structural features can be discussed based on published information and chemical principles.

Key Structural Features:

-

Planarity: The three fused rings of the acridine system are essentially planar.

-

Hydrogen Bonding: The carboxylic acid group is a prime site for hydrogen bonding, likely forming dimers or extended networks within the crystal structure. This is a common feature in the crystal structures of carboxylic acids.

-

π-π Stacking: The planar aromatic rings are expected to exhibit π-π stacking interactions, further stabilizing the crystal lattice.

Spectroscopic Characterization

Spectroscopic techniques are indispensable for confirming the identity and purity of a synthesized compound. For acridine-4-carboxylic acid, a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) provides a comprehensive characterization.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum of acridine-4-carboxylic acid is expected to show a series of signals in the aromatic region (typically 7-9 ppm) corresponding to the protons on the acridine rings. A characteristic broad singlet for the carboxylic acid proton would be observed at a downfield chemical shift (often >10 ppm).[3][7]

-

¹³C NMR: The carbon NMR spectrum will display signals for the carbon atoms of the acridine core in the aromatic region (around 120-150 ppm). The carbonyl carbon of the carboxylic acid will appear at a significantly downfield position (typically in the range of 165-185 ppm).[7]

Infrared (IR) Spectroscopy

The IR spectrum of acridine-4-carboxylic acid will exhibit characteristic absorption bands that are diagnostic of its functional groups.[8][9]

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |

| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |

| C=O (Carboxylic Acid) | Stretching | 1725-1700 |

| C=C and C=N (Aromatic) | Stretching | 1600-1450 |

| C-O (Carboxylic Acid) | Stretching | 1320-1210 |

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. For acridine-4-carboxylic acid (C₁₄H₉NO₂), the expected exact mass is approximately 223.06 g/mol .[6] The mass spectrum would show a molecular ion peak corresponding to this mass.

Applications and Future Perspectives

The unique structural and electronic properties of acridine-4-carboxylic acid make it a valuable building block in several areas of research and development:

-

Drug Development: The ability of the acridine moiety to intercalate with DNA makes it a promising scaffold for the design of new anticancer and antimicrobial agents. The carboxylic acid group can be further functionalized to improve pharmacological properties such as solubility, bioavailability, and target specificity.

-

Materials Science: The planar, aromatic nature of acridine-4-carboxylic acid, coupled with its ability to form hydrogen bonds, makes it an interesting candidate for the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and sensors.

Future research will likely focus on the synthesis of novel derivatives of acridine-4-carboxylic acid with tailored biological activities and material properties. A thorough understanding of its crystal structure is the foundation for these future advancements.

References

-

An Active Compound From Pseudomonas aeruginosa B27. (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Gensicka-Kowalewska, M., Cholewiński, G., & Dzierzbicka, K. (2017). Recent developments in the synthesis and biological activity of acridine/acridone analogues. RSC Advances, 7(24), 14873–14909. [Link]

-

Hossain, M. S., et al. (2022). Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties. Molecules, 27(21), 7433. [Link]

- Denny, W. A. (2002). Acridine derivatives as chemotherapeutic agents. Current Medicinal Chemistry, 9(18), 1655–1665.

- Martins, M. A. P., et al. (2009). The Chemistry of Acridines. Chemical Reviews, 109(9), 4140–4202.

-

LibreTexts. (2025, January 19). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Chemistry LibreTexts. [Link]

-

McMurry, J. (n.d.). 20.8 Spectroscopy of Carboxylic Acids and Nitriles. NC State University Libraries. Retrieved January 30, 2026, from [Link]

-

PubChem. (n.d.). Acridine-4-carboxylic acid. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

-

Synthesis of Acridines by an Eco-friendly Method. (n.d.). Revista de Chimie, 65(10), 1167-1170. [Link]

-

Synthesis, Reactions and Medicinal Uses of Acridine. (n.d.). Pharmaguideline. Retrieved January 30, 2026, from [Link]

-

Thermal stabilisation of the short DNA duplexes by acridine-4-carboxamide derivatives. (2019). Scientific Reports, 9(1), 1-13. [Link]

-

Microwave assisted synthesis, chemiluminescent and theoretical studies of bromoalkyl esters of acridine-9-carboxylic acid. (2011). Indian Journal of Chemistry - Section B, 50B(4), 580-586. [Link]

- Method for preparing acridine 9-carboxylic acid by oxidation method. (n.d.). Google Patents.

-

CCDC 2179030: Experimental Crystal Structure Determination. (n.d.). KAUST Repository. Retrieved January 30, 2026, from [Link]

-

CCDC 913282: Experimental Crystal Structure Determination. (2016, January 1). Research Explorer - The University of Manchester. [Link]

-

Detecting Structural Environments of Carboxyl Groups in Dissolved Natural Organic Molecules. (2023, December 12). Environmental Science & Technology, 58(1), 438–446. [Link]

-

PubChem. (n.d.). Acridine. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

-

Acridine-4-carboxylic Acid. (n.d.). LookChem. Retrieved January 30, 2026, from [Link]

-

PubChem. (n.d.). Acridine-9-carboxylic acid. National Center for Biotechnology Information. Retrieved January 30, 2026, from [Link]

-

LibreTexts. (2022, September 24). 21.10: Spectroscopy of Carboxylic Acid Derivatives. Chemistry LibreTexts. [Link]

-

5 - ORCA – Online Research @ Cardiff. (n.d.). Retrieved January 30, 2026, from [Link]

-

FT-IR spectra of 4-piperidinecarboxylic acid (a) Na2MoO4·2H2O (b)... (n.d.). ResearchGate. Retrieved January 30, 2026, from [Link]

-

Spectra and physical data of (A2) :. (n.d.). The Royal Society of Chemistry. Retrieved January 30, 2026, from [Link]

-

Multimodal Acridine Photocatalysis Enables Direct Access to Thiols from Carboxylic Acids and Elemental Sulfur. (n.d.). ChemRxiv. Retrieved January 30, 2026, from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. chemrxiv.org [chemrxiv.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Acridine and Its Derivatives: Synthesis, Biological, and Anticorrosion Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis, Reactions and Medicinal Uses of Acridine | Pharmaguideline [pharmaguideline.com]

- 6. Acridine-4-carboxylic Acid|lookchem [lookchem.com]

- 7. 20.8 Spectroscopy of Carboxylic Acids and Nitriles – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. echemi.com [echemi.com]

- 9. myneni.princeton.edu [myneni.princeton.edu]

Physical properties of Acridine-4-carboxylic Acid (melting point, solubility)

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

This document provides a comprehensive technical overview of the critical physical properties of Acridine-4-carboxylic Acid, focusing on its melting point and solubility. As a compound of interest in medicinal chemistry and materials science, a thorough understanding of these fundamental characteristics is paramount for its successful application. This guide synthesizes available data with established experimental protocols, offering a framework for both understanding and verifying these properties in a laboratory setting. All methodologies are presented with an emphasis on scientific integrity, reproducibility, and are supported by authoritative references.

Introduction to Acridine-4-carboxylic Acid

Acridine-4-carboxylic Acid is a heterocyclic organic compound featuring a tricyclic aromatic acridine core with a carboxylic acid substituent at the 4-position. This molecular architecture confers a unique combination of properties, including potential DNA intercalation, fluorescence, and biological activity, making it a valuable scaffold in drug discovery and a building block in materials science. The physical properties of melting point and solubility are foundational to its practical application, influencing everything from reaction conditions and purification to formulation and bioavailability.

Core Physical Properties

The intermolecular forces at play in Acridine-4-carboxylic Acid, namely hydrogen bonding via the carboxylic acid group and π-π stacking of the aromatic rings, are significant determinants of its physical state and behavior in solution.

Melting Point

The melting point of a crystalline solid is a key indicator of its purity and thermal stability. For Acridine-4-carboxylic Acid, a consistent melting point range has been reported across multiple suppliers.

| Property | Value | Source(s) |

| Melting Point | 202-204 °C | [1][2][3] |

This relatively high melting point is indicative of the strong intermolecular forces within the crystal lattice, requiring substantial thermal energy to overcome.

Solubility

Solubility is a critical parameter for any compound intended for biological or solution-phase applications. While comprehensive quantitative data for Acridine-4-carboxylic Acid in a wide range of solvents is not extensively published, its solubility profile can be inferred from its structure and the behavior of similar compounds. It is expected to be soluble in polar aprotic solvents like dimethyl sulfoxide (DMSO) and have limited solubility in water and non-polar organic solvents.

| Solvent | Predicted Solubility | Rationale / Supporting Evidence |

| Water | Slightly soluble | Carboxylic acids can exhibit increased water solubility, but the large hydrophobic acridine core limits this.[4][5] |

| Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a powerful solvent for a wide range of organic compounds, including those with aromatic and polar functional groups.[6][7] |

| Ethanol | Soluble | Many organic acids show good solubility in ethanol.[5][7] |

It is strongly recommended that researchers experimentally determine the solubility of Acridine-4-carboxylic Acid in their specific solvent systems to ensure accurate and reliable results for their applications.

Experimental Protocols for Property Determination

The following sections detail standardized, field-proven methodologies for the precise determination of the melting point and solubility of Acridine-4-carboxylic Acid.

Melting Point Determination: Capillary Method

This is the most common and reliable method for determining the melting point of a solid organic compound.

Causality Behind Experimental Choices:

-

Fine Powder: Grinding the sample into a fine powder ensures uniform packing and efficient heat transfer.

-

Slow Heating Rate: A slow heating rate (1-2 °C per minute) near the melting point is crucial for allowing the sample and the thermometer to be in thermal equilibrium, leading to an accurate reading.[8]

Step-by-Step Protocol:

-

Sample Preparation: Ensure the Acridine-4-carboxylic Acid sample is pure and dry. Finely grind a small amount of the compound.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample to pack it to a height of 2-3 mm.

-

Apparatus Setup: Place the loaded capillary tube into a calibrated melting point apparatus.[9][10][11]

-

Heating: Heat the apparatus at a medium rate until the temperature is about 20 °C below the expected melting point (around 180 °C).[8]

-

Observation and Recording: Decrease the heating rate to approximately 1-2 °C per minute. Record the temperature at which the first droplet of liquid is observed (the onset of melting) and the temperature at which the entire sample is in a liquid state (the completion of melting). This range is the melting point.[8][10]

Workflow Diagram: Melting Point Determination

Caption: Experimental workflow for melting point determination.

Solubility Determination: Shake-Flask Method

The shake-flask method is considered the "gold standard" for determining the equilibrium solubility of a compound.[12]

Causality Behind Experimental Choices:

-

Excess Solid: Using an excess of the solid ensures that the solution becomes saturated, which is necessary for determining the maximum solubility.[12][13]

-

Extended Equilibration: Shaking for an extended period (e.g., 24-48 hours) at a constant temperature allows the system to reach thermodynamic equilibrium between the dissolved and undissolved solute.[13][14]

-

Phase Separation: Centrifugation or filtration is essential to separate the undissolved solid from the saturated solution before analysis.

Step-by-Step Protocol:

-

Preparation: Add an excess amount of Acridine-4-carboxylic Acid to a vial containing a known volume of the desired solvent.

-

Equilibration: Seal the vial and place it in a shaker or agitator at a constant temperature for 24 to 48 hours.[14][15]

-

Phase Separation: After equilibration, centrifuge the sample to pellet the excess solid.

-

Sampling: Carefully remove a known volume of the supernatant (the clear, saturated solution).

-

Quantification: Analyze the concentration of Acridine-4-carboxylic Acid in the supernatant using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). A calibration curve prepared with known concentrations of the compound is required for accurate quantification.

-

Calculation: The determined concentration represents the solubility of Acridine-4-carboxylic Acid in the chosen solvent at the specified temperature.

Workflow Diagram: Solubility Determination

Caption: Experimental workflow for solubility determination.

Self-Validating Systems and Trustworthiness

To ensure the integrity of the generated data, the following checks should be incorporated:

-

Melting Point: A sharp melting range (typically ≤ 2 °C) is indicative of a pure compound. A broad melting range suggests the presence of impurities.

-

Solubility: To confirm that equilibrium has been reached, samples can be taken at multiple time points (e.g., 24, 48, and 72 hours). If the measured solubility is consistent across the later time points, it provides confidence that equilibrium has been achieved.[12]

Conclusion

The physical properties of Acridine-4-carboxylic Acid, particularly its melting point of 202-204 °C and its anticipated solubility in polar aprotic solvents, are crucial for its effective use in research and development. The experimental protocols outlined in this guide provide a robust framework for the accurate and reliable determination of these properties. Adherence to these methodologies will ensure high-quality, reproducible data, which is essential for advancing scientific understanding and technological applications of this important compound.

References

-

LookChem. Acridine-4-carboxylic Acid. [Link]

-

Yuanli Tech. Acridine-4-carboxylic Acid. [Link]

-

Chemsrc.com. Acridine-4-carboxylic acid Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd.. [Link]

-

Chemistry LibreTexts. 6.1D: Step-by-Step Procedures for Melting Point Determination. [Link]

-

University of Canterbury. Melting point determination. [Link]

-

Regulations.gov. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS. [Link]

-

BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

-

BYJU'S. Determination Of Melting Point Of An Organic Compound. [Link]

-

Clarion University. Determination of Melting Point. [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

ResearchGate. Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. [Link]

-

ResearchGate. Between Ethanol and DMSO, which will be better for dissolving phenolic acids like rosmarinic acid, caffeic acid for using in antifungal assay?. [Link]

-

SlideShare. experiment (1) determination of melting points. [Link]

-

UNT Digital Library. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. [Link]

-

PMC. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules. [Link]

Sources

- 1. Acridine-4-carboxylic Acid|lookchem [lookchem.com]

- 2. Acridine-4-Carboxylic Acid - Yuanli Tech [yonlytech.com]

- 3. Acridine-4-carboxylic acid Price from Supplier Brand Shanghai Amole Biotechnology Co., Ltd. on Chemsrc.com [chemsrc.com]

- 4. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]

- 5. researchgate.net [researchgate.net]

- 6. A Bifunctional Dimethylsulfoxide Substitute Enhances the Aqueous Solubility of Small Organic Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. byjus.com [byjus.com]

- 11. pennwest.edu [pennwest.edu]

- 12. dissolutiontech.com [dissolutiontech.com]

- 13. bioassaysys.com [bioassaysys.com]

- 14. enamine.net [enamine.net]

- 15. downloads.regulations.gov [downloads.regulations.gov]

Acridine-4-carboxylic Acid: Photophysical Properties & Biomedical Applications

Executive Summary

Acridine-4-carboxylic acid (ACA) represents a distinct class of acridine fluorophores, structurally and photophysically differentiated from the more common 9-acridinecarboxylic acid (9-ACA). While 9-ACA is widely recognized for its high quantum yield and utility as a fluid-phase tracer, ACA is primarily defined by its role as the scaffold for the chemotherapeutic agent DACA (N-[2-(dimethylamino)ethyl]acridine-4-carboxamide).

The photophysics of ACA are governed by the proximity of the carboxylic acid group at the C4 position to the endocyclic nitrogen (N10). This "peri-interaction" facilitates intramolecular hydrogen bonding, significantly altering its excited-state dynamics compared to other acridine isomers. This guide details the electronic architecture, photophysical characterization, and synthesis of ACA, with a specific focus on its transformation into highly active DNA-intercalating carboxamides.

Part 1: Molecular Architecture & Electronic State

Structural Uniqueness

Unlike the meso-substituted 9-ACA, the 4-substituted isomer possesses a unique steric and electronic environment. The carboxylic acid group at position 4 is capable of forming a pseudo-six-membered ring via intramolecular hydrogen bonding with the acridine nitrogen.

-

Ground State: The proximity of the 4-COOH proton to the N10 lone pair creates a stable hydrogen-bonded conformer.

-

Excited State: Upon photoexcitation, the basicity of the acridine nitrogen increases, potentially facilitating Excited State Intramolecular Proton Transfer (ESIPT) . This process often provides a rapid non-radiative decay pathway, explaining the lower fluorescence quantum yield of the free acid compared to its amide derivatives.

Electronic Transitions

The absorption spectrum of ACA is dominated by

-

UV Region (250 nm): Strong

and -

Visible Region (350–400 nm): The lowest energy transition (

) exhibits vibrational fine structure, typical of rigid aromatic systems. -

n

Transitions: These weak transitions are often obscured by the intense

Figure 1 Caption: Jablonski diagram illustrating the competition between fluorescence and ESIPT-mediated non-radiative decay in ACA.

Part 2: Photophysical Characterization

Absorption and Emission Data

The photophysical profile of ACA is highly solvent-dependent (solvatochromism), reflecting the stability of the intramolecular hydrogen bond.

| Property | Acridine-4-carboxylic Acid (ACA) | DACA (Amide Derivative) | Acridine-9-carboxylic Acid (9-ACA) |

| Absorption Max ( | 355–365 nm | 360–370 nm | 358 nm |

| Emission Max ( | 430–450 nm (Weak) | 450–460 nm (Strong) | 420–440 nm |

| Quantum Yield ( | < 0.1 (Solvent dependent) | 0.4 – 0.6 (DNA bound) | ~0.98 (in water) |

| Lifetime ( | < 2 ns | 3–10 ns (Bi-exponential) | 10–15 ns |

| pKa (Ring Nitrogen) | ~5.0 | ~7.8 (Side chain amine) | 5.8 |

DNA Binding & Spectral Shift

While the free acid (ACA) binds weakly to DNA due to electrostatic repulsion between the carboxylate anion and the phosphate backbone, its amide derivative (DACA) is a potent intercalator.

-

Hypochromism: Binding to DNA causes a 20–40% decrease in absorbance intensity.

-

Bathochromic Shift: A red shift of 5–10 nm is observed in the absorption spectrum upon intercalation, indicative of

-stacking interactions between the acridine chromophore and DNA base pairs. -

Fluorescence Enhancement: Unlike the free acid, the amide derivative often shows fluorescence enhancement upon binding, as intercalation shields the fluorophore from solvent quenching.

Part 3: Experimental Protocols

Protocol: Fluorescence Titration for DNA Binding Constant ( )

This protocol determines the binding affinity of ACA derivatives to Calf Thymus DNA (ctDNA).

Reagents:

-

Probe Solution: 10

M ACA derivative in 10 mM Tris-HCl, 50 mM NaCl, pH 7.4. -

DNA Stock: 1 mM ctDNA (base pair concentration) in the same buffer.

Workflow:

-

Baseline Measurement: Record the emission spectrum (excitation @ 360 nm) of the 2 mL probe solution.

-

Titration: Add ctDNA stock in 2

L increments. Mix gently by inversion (do not vortex vigorously to avoid shearing DNA). -

Equilibration: Allow 2 minutes for equilibrium after each addition.

-

Data Collection: Record spectra until saturation (no further change in intensity).

-

Analysis: Plot

vs. [DNA]. Fit data to the Stern-Volmer or McGhee-von Hippel equation to extract

Figure 2 Caption: Step-by-step workflow for determining DNA binding constants via fluorescence quenching/enhancement.

Synthesis of ACA and DACA

The synthesis of the photophysically active amide (DACA) proceeds through the ACA intermediate.

-

Precursor Synthesis: Condensation of 2-chlorobenzoic acid with aniline derivatives yields N-phenylanthranilic acid.

-

Cyclization: Polyphosphoric acid (PPA) mediated cyclization yields 9-oxoacridan-4-carboxylic acid .[1]

-

Reduction: The 9-oxo group is reduced (e.g., Na-Hg amalgam or Zn/HCl) to yield Acridine-4-carboxylic acid (ACA) .

-

Amidation: Coupling of ACA with N,N-dimethylethylenediamine using CDI or EDCI generates DACA .

Part 4: Applications in Drug Development

Dual Topoisomerase Inhibition

DACA (derived from ACA) is unique among acridines as it inhibits both Topoisomerase I and II.[2]

-

Mechanism: The planar acridine ring intercalates between DNA base pairs, while the cationic side chain (from the amide) interacts with the minor groove. This ternary complex stabilizes the "cleavable complex," preventing DNA religation and inducing apoptosis.

Antifungal & Biofilm Inhibition

Recent studies indicate that the free acid (ACA) possesses distinct antifungal properties. Unlike the DNA-targeting amides, ACA inhibits Candida albicans biofilm formation at sub-lethal concentrations, suggesting a mechanism involving cell surface signaling rather than nuclear intercalation.

References

-

BenchChem. A Comparative Guide to 9-Methylacridine-4-carboxylic Acid and Traditional Organic Dyes.

-

National Institutes of Health (PubChem). N-(2-(Dimethylamino)ethyl)acridine-4-carboxamide (DACA) Compound Summary.

-

Oxford Academic (Nucleic Acids Research). Thermal stabilisation of the short DNA duplexes by acridine-4-carboxamide derivatives.

-

ResearchGate. Excited state intramolecular proton transfer in 9-oxo-9,10-dihydro-acridine-4-carboxylic acid.

-

PubMed Central. Acridine Derivatives as Antifungal and Antivirulence Agents Against Candida albicans.

Sources

Methodological & Application

Acridine-4-carboxylic Acid as a fluorescent probe for cell imaging

Application Note: Acridine-4-carboxylic Acid (ACA) as a Fluorescent Scaffold for Targeted Cell Imaging

Abstract

Acridine-4-carboxylic acid (ACA) is a rigid, planar fluorophore distinct from its widely used cousin, Acridine Orange. While Acridine Orange is a direct stain for lysosomes and nucleic acids, ACA serves primarily as a derivatizable fluorescent scaffold . Its intrinsic carboxylic acid moiety allows for facile conjugation to primary amines in peptides, lipids, and small-molecule drugs. This application note details the photophysical properties of ACA, provides a robust protocol for conjugating ACA to biomolecules, and outlines the methodology for live-cell imaging of ACA-labeled conjugates.

Part 1: Photophysical Characterization & Mechanism

ACA functions as a "blue" fluorophore. Unlike the green/red emission of Acridine Orange, ACA derivatives typically emit in the violet-blue region, making them compatible with DAPI/Hoechst filter sets but distinct enough for multiplexing with GFP or RFP.

Spectral Properties

The fluorescence of ACA is sensitive to the microenvironment (solvatochromism). In aqueous environments, quantum yield is moderate, but it increases significantly upon binding to hydrophobic pockets or intercalation into DNA.

| Property | Value (Typical for ACA-Amides) | Notes |

| Excitation Max ( | 360 – 380 nm | Requires UV or Violet (405 nm) laser line. |

| Emission Max ( | 440 – 460 nm | Blue emission. |

| Stokes Shift | ~80 nm | Large shift reduces self-quenching artifacts. |

| Quantum Yield ( | 0.3 – 0.6 | Solvent dependent; higher in non-polar media. |

| Solubility | DMSO, DMF, MeOH | Limited solubility in pure water/PBS (requires organic co-solvent). |

Mechanism of Action

-

Intercalation: The planar acridine ring can intercalate between DNA base pairs.[1] However, the 4-carboxylic acid group (at physiological pH) or bulky conjugates can sterically hinder this unless the linker is designed for it.

-

pH Sensitivity: The acridine nitrogen (pKa ~5.6) can be protonated in acidic organelles (lysosomes), potentially leading to lysosomal trapping if the conjugate remains lipophilic.

-

Conjugation Handle: The C-4 carboxyl group is the primary active site for amide bond formation, allowing the fluorophore to "tag" a target molecule.

Part 2: Experimental Protocols

Protocol A: Bioconjugation (Labeling a Target Amine)

Objective: To attach ACA to a drug candidate or peptide containing a primary amine (-NH2) for intracellular tracking.

Materials:

-

Acridine-4-carboxylic acid (ACA)

-

HATU or EDC/NHS (Coupling reagents)

-

DIEA (Diisopropylethylamine)

-

Anhydrous DMF or DMSO

Workflow:

-

Activation: Dissolve ACA (1 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIEA (2 eq). Stir for 15 minutes at room temperature to activate the carboxyl group.

-

Coupling: Add the Target Molecule (1.0 eq) to the activated ACA solution.

-

Reaction: Stir for 2–4 hours at room temperature (monitor via LC-MS for disappearance of starting material).

-

Purification: Precipitate in cold ether or purify via semi-prep HPLC (C18 column, Water/Acetonitrile gradient).

-

Validation: Confirm mass via MS and purity >95% via HPLC.

Expert Insight: ACA is bulky. Ensure your target molecule's biological activity is not compromised by the tag. Include a "spacer" (e.g., PEG2) if steric hindrance is a concern.

Protocol B: Live Cell Imaging of ACA Conjugates

Objective: To visualize the cellular uptake and localization of the ACA-labeled molecule.

Reagents:

-

ACA-Conjugate Stock (10 mM in DMSO)

-

Live Cell Imaging Buffer (e.g., HBSS or Phenol Red-free DMEM)

-

Nuclear Counterstain (e.g., DRAQ5 or RedDot™ - Avoid DAPI as it overlaps spectrally)

Step-by-Step Procedure:

-

Cell Preparation:

-

Seed cells (e.g., HeLa, CHO, or primary neurons) in a glass-bottom 35mm dish or 96-well imaging plate.

-

Grow to 60-70% confluency.

-

-

Staining (Pulse):

-

Dilute ACA-Conjugate Stock into warm Imaging Buffer.

-

Recommended Concentration: 1 µM – 10 µM (Titration required).

-

Control: Incubate a separate well with free ACA (unconjugated) to determine background localization (usually lysosomal/nuclear).

-

Incubate cells for 30–60 minutes at 37°C / 5% CO2.

-

-

Washing (Chase):

-

Aspirate the staining solution.

-

Wash 3x with warm HBSS to remove non-specifically bound probe.

-

Critical Step: If the probe is intended to intercalate DNA, a longer wash (15 min) may be needed to clear cytoplasmic background.

-

-

Counter-Staining (Optional):

-

Add DRAQ5 (Far-Red) for 5 minutes to mark nuclei.

-

Note: Do not use DAPI or Hoechst, as they excite/emit in the same channel as ACA.

-

-

Image Acquisition:

-

Microscope: Confocal or Widefield Epifluorescence.

-

Channel 1 (ACA): Excitation 405 nm (Laser) or 365 nm (LED). Emission Filter: 450/50 nm (Blue).

-

Channel 2 (DRAQ5): Excitation 633/640 nm. Emission Filter: 690+ nm.

-

Part 3: Visualization & Logic

Figure 1: Experimental Workflow (DOT Diagram)

This diagram illustrates the logical flow from chemical synthesis to image analysis, highlighting critical decision points.

Caption: Workflow for synthesizing and utilizing Acridine-4-carboxylic acid conjugates for live-cell imaging.

Part 4: Troubleshooting & Validation

| Issue | Probable Cause | Solution |

| High Background | Non-specific hydrophobic binding. | Reduce probe concentration; increase wash steps; use 1% BSA in wash buffer. |

| Lysosomal Trapping | Probe is too basic (protonated in acidic pH). | This is intrinsic to acridines.[3] Co-stain with LysoTracker Red to confirm. If undesirable, modify the linker to be less lipophilic. |

| No Fluorescence | Fluorescence quenching or low uptake. | Check solubility (precipitates?). Verify the conjugate is intact (LC-MS). Increase gain/laser power (ACA is dimmer than FITC). |

| Nuclear Signal | DNA Intercalation.[1][4][5] | Expected for acridines.[1][3][4][5][6][7][8][9][10] If the target is cytosolic, the acridine moiety may be driving localization. Use a bulkier linker to prevent intercalation. |

References

-

PubChem. Acridine-4-carboxylic acid Compound Summary. National Library of Medicine. Available at: [Link]

-

Gao, Y., et al. (2008). Synthesis of a novel fluorescent probe based on acridine skeleton... PubMed.[9] Available at: [Link]

-

ResearchGate. Synthesis, DNA-Binding and Antiproliferative Properties of Acridine Derivatives. Available at: [Link]

Sources

- 1. Synthesis, DNA-Binding and Antiproliferative Properties of Acridine and 5-Methylacridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Acridine Orange | AAT Bioquest [aatbio.com]

- 5. researchgate.net [researchgate.net]

- 6. FluoroFinder [app.fluorofinder.com]

- 7. researchgate.net [researchgate.net]

- 8. Thermal stabilisation of the short DNA duplexes by acridine-4-carboxamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. academic.oup.com [academic.oup.com]

- 10. taylorfrancis.com [taylorfrancis.com]

Application Notes and Protocols for Live-Cell Imaging with Acridine-4-Carboxylic Acid

A Guide for Researchers in Cellular Biology and Drug Discovery

Introduction: Unveiling Cellular Dynamics with Acridine-4-Carboxylic Acid

Acridine-4-carboxylic acid is a fluorescent organic molecule belonging to the acridine family of compounds.[1][2][3] Acridines are characterized by their planar, nitrogen-containing heterocyclic ring structure, which allows them to interact with biomolecules, notably nucleic acids.[1][4] While acridine derivatives like Acridine Orange are well-established as nucleic acid stains and pH-sensitive lysosomotropic dyes, the specific applications of Acridine-4-carboxylic acid in live-cell imaging are an emerging area of interest.[5][6][7] This document provides a comprehensive guide to a proposed staining protocol for Acridine-4-carboxylic acid in live cells, grounded in the known chemical properties of acridines and established principles of fluorescence microscopy.

The presence of a carboxylic acid moiety suggests that the fluorescence and cellular localization of Acridine-4-carboxylic acid may be influenced by the pH of its microenvironment.[8][9] This property opens up potential applications in studying cellular compartments with varying pH, such as lysosomes and endosomes, and in monitoring cellular processes that involve pH changes. Furthermore, the planar acridine core suggests a potential for DNA intercalation, similar to other acridine-based dyes.[1][6]

This application note is designed for researchers, scientists, and drug development professionals. It offers a detailed, step-by-step protocol for staining live cells with Acridine-4-carboxylic acid, along with the scientific rationale behind each step, recommendations for experimental validation, and troubleshooting guidance.

Principle of the Assay: A Proposed Mechanism of Action

The proposed staining mechanism of Acridine-4-carboxylic acid in live cells is likely twofold, based on its chemical structure:

-

pH-Dependent Accumulation: The acridine ring is weakly basic, while the carboxylic acid group is acidic.[3][10] This amphoteric nature means that the overall charge of the molecule is pH-dependent. In the acidic environment of organelles like lysosomes, the acridine nitrogen can become protonated, trapping the molecule within the compartment and leading to an accumulation of fluorescence.

-

Nucleic Acid Intercalation: The planar tricyclic structure of the acridine core is capable of intercalating between the base pairs of DNA and RNA.[1][6] This interaction can result in a significant increase in fluorescence quantum yield, allowing for the visualization of the nucleus and potentially RNA-rich regions in the cytoplasm.

The relative contribution of each mechanism to the observed fluorescence will likely depend on the specific cell type, the concentration of the dye, and the incubation conditions.

Materials and Reagents

-

Acridine-4-carboxylic Acid (powder)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Phosphate-buffered saline (PBS), pH 7.4

-

Complete cell culture medium appropriate for the cell line of choice

-

Live-cell imaging medium (e.g., FluoroBrite™ DMEM)

-

Propidium iodide or another cell viability stain (for cytotoxicity testing)

-

Organelle-specific fluorescent probes (e.g., LysoTracker™ Red, MitoTracker™ Green) for co-localization studies

-

96-well, black-walled, clear-bottom imaging plates or glass-bottom dishes

-

Adherent or suspension cells of interest

-

Fluorescence microscope with appropriate filter sets (a standard FITC or GFP filter set is a good starting point)

Experimental Protocols

Part 1: Preparation of Stock and Working Solutions

1.1. Acridine-4-carboxylic Acid Stock Solution (10 mM):

- Dissolve the appropriate amount of Acridine-4-carboxylic acid powder in anhydrous DMSO to make a 10 mM stock solution.

- Rationale: DMSO is a common solvent for organic compounds and helps to ensure the dye is fully dissolved before dilution in aqueous media.

- Vortex thoroughly to ensure complete dissolution.

- Store the stock solution in small aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.

1.2. Preparation of Working Solutions:

- On the day of the experiment, thaw an aliquot of the 10 mM stock solution.

- Dilute the stock solution in complete cell culture medium or a suitable buffer (e.g., PBS) to the desired working concentration. A starting range of 1-10 µM is recommended for initial optimization experiments.

- Expert Tip: It is crucial to perform a concentration optimization for each cell line to determine the optimal balance between signal intensity and potential cytotoxicity.

Part 2: Live-Cell Staining Procedure

The following workflow is a general guideline. Incubation times and concentrations may need to be optimized for your specific cell type and experimental goals.

Caption: Experimental workflow for staining live cells with Acridine-4-carboxylic Acid.

Step-by-Step Protocol:

-

Cell Seeding: Seed cells in a suitable imaging vessel (e.g., 96-well plate, glass-bottom dish) at a density that will result in 70-80% confluency at the time of staining.

-

Incubation: Incubate the cells for 24-48 hours in a humidified incubator at 37°C with 5% CO2 to allow for cell attachment and recovery.

-

Staining:

-

Carefully remove the culture medium from the cells.

-

Add the pre-warmed Acridine-4-carboxylic acid working solution to the cells.

-

Incubate for 15-30 minutes at 37°C, protected from light.

-

-

Washing:

-

Gently remove the staining solution.

-

Wash the cells twice with warm PBS or live-cell imaging medium to remove any unbound dye.

-

-

Imaging:

-

Add fresh, pre-warmed live-cell imaging medium to the cells.

-

Proceed with image acquisition on a fluorescence microscope.

-

Part 3: Fluorescence Microscopy and Data Analysis

-

Filter Sets: Based on the properties of other acridine dyes, excitation is expected in the blue range (around 488 nm) and emission in the green to orange range (500-650 nm).[6] A standard FITC or GFP filter set is a good starting point.

-

Image Acquisition: Use the lowest possible laser power and exposure time to minimize phototoxicity and photobleaching. Acquire images in both brightfield and fluorescence channels.

-

Data Analysis: Image analysis software can be used to quantify fluorescence intensity, determine the subcellular localization of the stain, and analyze changes in fluorescence over time or in response to stimuli.

Self-Validating Systems: Essential Control Experiments

To ensure the trustworthiness of your results, the following control experiments are highly recommended:

-

Cytotoxicity Assay: Determine the concentration range of Acridine-4-carboxylic acid that is non-toxic to your cells. This can be done by co-staining with a viability dye like propidium iodide or by performing a standard MTT or other cell viability assay after staining.

-

Co-localization Studies: To determine the subcellular localization of Acridine-4-carboxylic acid, perform co-staining experiments with commercially available organelle-specific probes (e.g., LysoTracker™ for acidic organelles, Hoechst for the nucleus).

-

pH Sensitivity Test: To investigate the pH-dependent fluorescence of the dye, cells can be treated with agents that alter intracellular pH (e.g., nigericin, chloroquine) and the corresponding changes in fluorescence can be monitored.

Data Presentation: Key Parameters

| Parameter | Recommended Starting Range | Notes |

| Stock Solution Concentration | 10 mM in DMSO | Store at -20°C, protected from light. |

| Working Concentration | 1 - 10 µM | Optimize for each cell line. |

| Incubation Time | 15 - 30 minutes | Longer times may increase background. |

| Excitation Wavelength | ~488 nm (Blue) | Use a standard FITC/GFP excitation filter. |

| Emission Wavelength | 500 - 650 nm (Green-Orange) | Use a standard FITC/GFP emission filter. |

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| No or Weak Signal | - Inappropriate filter set- Dye concentration too low- Photobleaching | - Check microscope filter specifications- Increase dye concentration or incubation time- Reduce laser power and exposure time |

| High Background | - Dye concentration too high- Insufficient washing | - Decrease dye concentration- Increase the number and duration of washes |

| Cell Death | - Dye is cytotoxic at the working concentration | - Perform a dose-response curve to determine a non-toxic concentration- Reduce incubation time |

| Non-specific Staining | - Dye aggregation | - Ensure the stock solution is fully dissolved- Filter the working solution before use |

Conclusion

Acridine-4-carboxylic acid holds promise as a novel fluorescent probe for live-cell imaging. Its unique chemical structure suggests potential applications in monitoring pH dynamics and visualizing nucleic acids. The protocol provided herein offers a robust starting point for researchers to explore the utility of this dye in their specific experimental systems. Through careful optimization and the implementation of appropriate controls, Acridine-4-carboxylic acid can become a valuable tool in the ever-expanding toolkit of the cell biologist and drug discovery scientist.

References

-

Wikipedia. Acridine orange. [Link]

-

Perl, D. P., & Little, B. W. (1980). Acridine orange-nucleic acid fluorescence. Its use in routine diagnostic muscle biopsies. Archives of Neurology, 37(10), 641–644. [Link]

-

Weda, G. C., et al. (2017). Recent developments in the synthesis and biological activity of acridine/acridone analogues. RSC Advances, 7(18), 10899-10923. [Link]

-

LookChem. Acridine-4-carboxylic Acid. [Link]

-

Nicewicz, D. A., et al. (2016). Photoredox-Lewis Acid Catalyst Enabled Decarboxylative Coupling of Carboxylic Acids with Aldehydes and Amines. Organic Letters, 18(21), 5648–5651. [Link]

-

Cimini, B. A., et al. (2022). Image-based profiling in live cells using acridine orange. bioRxiv. [Link]

-

Bierer, D. E., et al. (2012). Synthesis, Aqueous Reactivity, and Biological Evaluation of Carboxylic Acid Ester-Functionalized Platinum–Acridine Hybrid Anticancer Agents. Journal of Medicinal Chemistry, 55(19), 8343–8354. [Link]

-

PubChem. Acridine-4-carboxylic Acid. [Link]

-

ResearchGate. Effect of acridine-4-carboxylic acid on early-stage biofilm metabolic activity. [Link]

-

ResearchGate. Acridine orange staining for cell analysis. [Link]

-

Wang, Y., et al. (2015). New applications of the acridine orange fluorescence staining method: Screening for circulating tumor cells. Oncology Letters, 10(5), 2853–2858. [Link]

-

ResearchGate. Inhibition of virulence factor production by acridine-4-carboxylic acid. [Link]

-

DeNovix. Acridine Orange Assay Protocol | Technical Note 182. [Link]

-

Bierer, D. E., et al. (2012). Synthesis, aqueous reactivity, and biological evaluation of carboxylic acid ester-functionalized platinum-acridine hybrid anticancer agents. Journal of Medicinal Chemistry, 55(19), 8343-8354. [Link]

-

Asif, M. (2022). Acridine as an Anti-Tumour Agent: A Critical Review. Mini-Reviews in Medicinal Chemistry, 22(1), 108-128. [Link]

-

ResearchGate. The structure of acridine-4-carboxylic acid. [Link]

-

Wikipedia. Acridine. [Link]

Sources

- 1. Recent developments in the synthesis and biological activity of acridine/acridone analogues - RSC Advances (RSC Publishing) DOI:10.1039/C7RA01026E [pubs.rsc.org]

- 2. Acridine-4-carboxylic Acid | C14H9NO2 | CID 11138739 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Acridine - Wikipedia [en.wikipedia.org]

- 4. Acridine as an Anti-Tumour Agent: A Critical Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Acridine orange - Wikipedia [en.wikipedia.org]

- 6. Acridine Orange | AAT Bioquest [aatbio.com]

- 7. cimini-lab.broadinstitute.org [cimini-lab.broadinstitute.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Acridine-4-carboxylic Acid|lookchem [lookchem.com]

Application Note: Intracellular pH Sensing Using Acridine-4-carboxylic Acid

This Application Note serves as a definitive technical guide for the utilization of Acridine-4-carboxylic Acid (4-ACA) as a pH-sensitive fluorescent probe in biological systems. While less ubiquitous than its analog 9-Aminoacridine, 4-ACA offers unique structural properties relevant to specific intracellular pH (pHi) monitoring applications, particularly in acidic organelles and cytosolic microenvironments.

Abstract & Introduction

Intracellular pH (pHi) is a critical regulator of cellular metabolism, ion transport, and multidrug resistance. Acridine-4-carboxylic acid (4-ACA) is a fluorescent acridine derivative capable of sensing pH variations through protonation-dependent spectral shifts. Unlike simple amines that accumulate in lysosomes solely via ion trapping, the presence of the carboxylic acid moiety at the C4 position introduces a secondary ionizable group (pKa ~3.5) adjacent to the acridine ring nitrogen (pKa ~5.6). This structural proximity allows for complex proton-transfer mechanisms, making 4-ACA a valuable probe for investigating acidic microenvironments (pH 4.0–6.0) and cytosolic fluctuations.

Principle of Operation

The fluorescence mechanism of 4-ACA is governed by Photoinduced Electron Transfer (PET) and protonation equilibria .

-

Chemical Basis: The acridine ring nitrogen acts as a proton acceptor. In its neutral state, the lone pair on the nitrogen can quench fluorescence via PET from the excited fluorophore. Upon protonation (formation of the acridinium ion), this PET pathway is blocked, typically resulting in fluorescence enhancement or a bathochromic (red) spectral shift.

-

The 4-Carboxyl Effect: The carboxylic acid group at position 4 is spatially proximal to the ring nitrogen (peri-interaction). At physiological pH (7.4), the carboxyl is deprotonated (COO⁻) and the ring nitrogen is neutral. As pH drops (e.g., in endosomes/lysosomes), the ring nitrogen becomes protonated. Further acidification leads to the protonation of the carboxyl group, altering the electronic dipole and fluorescence lifetime.

-

Spectral Properties:

-

Excitation (λex): ~350–360 nm (UV/Blue).

-

Emission (λem): ~430–460 nm (Blue/Green).

-

pKa: The effective pKa for fluorescence switching is typically between 5.0 and 6.0, making it suitable for lysosomal (pH 4.5–5.5) and early endosomal sensing.

-

Material Preparation

| Component | Specification | Preparation Protocol | Storage |

| Acridine-4-carboxylic Acid | High Purity (>98%) | Dissolve 2.2 mg in 1 mL DMSO to make 10 mM Stock . | -20°C, Desiccated, Dark |

| Loading Buffer | HBSS or Krebs-Ringer | pH 7.4, glucose-supplemented. | 4°C |

| Nigericin | Ionophore | 10 mM stock in Ethanol. | -20°C |

| Calibration Buffers | High K+ Saline | See Calibration Protocol below. | 4°C |

Experimental Protocol: Live Cell pH Imaging

Phase 1: Cell Staining

-

Seeding: Culture cells (e.g., HeLa, MCF-7) on sterile glass-bottom dishes to 70-80% confluency.

-

Working Solution: Dilute the 10 mM 4-ACA stock into warm Loading Buffer to a final concentration of 1–5 µM .

-

Expert Tip: Minimize concentration to avoid "concentration quenching" or cytotoxic effects observed with high-dose acridines.

-

-

Incubation: Incubate cells for 15–30 minutes at 37°C / 5% CO₂.

-

Note: 4-ACA is cell-permeable. Extended incubation (>1 hour) may lead to excessive lysosomal accumulation, complicating cytosolic measurements.

-

-

Washing: Aspirate the staining solution and wash cells 3× with pre-warmed Loading Buffer to remove extracellular dye.

Phase 2: Fluorescence Imaging

-

Microscope: Confocal or Epifluorescence microscope with UV/DAPI filter set.

-

Settings:

-

Excitation: 360 nm (or 405 nm laser line if 360 nm is unavailable, though efficiency is lower).

-

Emission: Bandpass filter 430–470 nm.

-

-

Acquisition: Capture baseline images. Ensure laser power is low (<5%) to prevent photobleaching and photo-oxidation.

Phase 3: In Situ Calibration (The Nigericin Clamp)

Critically Important: Fluorescence intensity is arbitrary. To determine absolute pH, you must perform a "High K+/Nigericin" calibration at the end of the experiment.

-

Prepare Calibration Buffers: Prepare 5 buffers containing 135 mM KCl , 2 mM CaCl₂, 1 mM MgCl₂, and 20 mM HEPES/MES. Adjust pH of each buffer to exactly: 4.5, 5.5, 6.5, 7.5, and 8.5.

-

Perfusion: Add 10 µM Nigericin to each buffer immediately before use.

-

Sequential Imaging:

-

Aspirate media and add pH 4.5 buffer + Nigericin. Wait 5 min. Image.

-

Repeat for pH 5.5, 6.5, 7.5, and 8.5 sequentially.

-

-

Curve Fitting: Plot Mean Fluorescence Intensity (MFI) vs. pH. Fit data to a sigmoidal dose-response curve (Hill equation) to interpolate unknown pHi values.

Data Visualization & Mechanism

Figure 1: Mechanism of Action

The following diagram illustrates the protonation-dependent fluorescence switching of 4-ACA.

Caption: Protonation of the acridine nitrogen in acidic environments blocks PET quenching, increasing fluorescence intensity.

Figure 2: Experimental Workflow

Caption: Step-by-step workflow for intracellular pH measurement using Acridine-4-carboxylic Acid.

Troubleshooting & Validation

| Issue | Probable Cause | Corrective Action |

| No Signal | Dye efflux or low loading. | Use Probenecid (2.5 mM) to inhibit anion transporters. Increase concentration to 5 µM. |

| Rapid Bleaching | High laser power. | Reduce excitation power to <5%. Use pulsed excitation if available. |

| Punctate Staining Only | Lysosomal trapping. | Expected behavior.[2][3][4][5][6][7][8][9][10] For cytosolic pH, shorten incubation time (<10 min) or use esterified derivatives (if available). |

| Cell Toxicity | Photo-oxidation. | Acridines generate ROS upon UV excitation. Limit exposure time. |

References

-

BenchChem. An In-depth Technical Guide on the Putative Mechanism of Action of 9-Methylacridine-4-carboxylic acid. (Accessed 2026).[3] Link

-

PubChem. Acridine-4-carboxylic Acid Compound Summary. National Library of Medicine. Link

-

ResearchGate. Synthesis and Application of Acridine Derivatives. (2018).[11] Link

-

Oxford Academic. Thermal stabilisation of short DNA duplexes by acridine-4-carboxamide derivatives. Nucleic Acids Research. Link

-

Stratech. Intracellular pH Measurement Principles.Link

Sources

- 1. Synthesis, aqueous reactivity, and biological evaluation of carboxylic acid ester-functionalized platinum-acridine hybrid anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Acridine | C13H9N | CID 9215 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. i-motif DNA - Wikipedia [en.wikipedia.org]

- 6. Synthesis and Application of Acridine Derivatives [sioc-journal.cn]

- 7. dokumen.pub [dokumen.pub]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. chemistry.iitkgp.ac.in [chemistry.iitkgp.ac.in]

- 11. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

Application Note: A Comprehensive Guide to the Synthesis and Evaluation of Acridine-4-Carboxylic Acid Derivatives for Anticancer Therapy

Abstract

Acridine-based compounds represent a privileged scaffold in medicinal chemistry, renowned for their potent anticancer properties.[1][2] Their planar tricyclic structure facilitates intercalation into DNA, disrupting cellular replication and transcription processes, which has led to the development of clinically significant drugs.[3][4] This application note provides a detailed guide for researchers and drug development professionals on the synthesis, characterization, and biological evaluation of novel Acridine-4-Carboxylic Acid derivatives. We present robust, step-by-step protocols, explain the causality behind critical experimental choices, and offer a framework for assessing their therapeutic potential.

Introduction: The Enduring Potential of the Acridine Scaffold

The acridine nucleus, a nitrogen-containing heterocyclic aromatic compound, has been a cornerstone of chemotherapeutic research for decades.[3] The biological activity of acridine derivatives is primarily attributed to their ability to intercalate between the base pairs of double-stranded DNA, leading to cell cycle arrest and apoptosis.[4][5] This mechanism of action inhibits key nuclear enzymes such as topoisomerase I/II and telomerase, which are crucial for cancer cell proliferation.[2][6]

Several acridine derivatives, including amsacrine and nitracrine, have been developed as anticancer agents, validating the therapeutic promise of this scaffold.[7] The strategic placement of a carboxylic acid group at the 4-position of the acridine ring provides a versatile chemical handle for further derivatization. This allows for the systematic modification of the molecule's physicochemical properties—such as solubility, cell permeability, and target binding affinity—to optimize efficacy and reduce toxicity. This guide focuses on the synthesis of this key scaffold and its subsequent conversion into a library of amide derivatives for anticancer screening.

Strategic Approach to Synthesis

The synthesis of acridine-4-carboxylic acid derivatives is a multi-step process that requires careful selection of starting materials and reaction conditions. Our strategy is designed for efficiency and modularity, allowing for the creation of a diverse library of compounds from a common intermediate. The overall workflow is outlined below.

Figure 1: Overall synthetic workflow for Acridine-4-carboxamide derivatives.

Experimental Protocols

These protocols are designed to be self-validating, with clear checkpoints and characterization steps.

Protocol 3.1: Synthesis of 9-Oxo-9,10-dihydroacridine-4-carboxylic Acid (Acridone Intermediate)

This protocol follows the classical Ullmann condensation and subsequent acid-catalyzed cyclization.[2][8]

Step A: Ullmann Condensation

-

Reagents & Setup: In a 250 mL three-neck round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add 2-aminoisophthalic acid (1.0 eq), 2-chlorobenzoic acid (1.1 eq), anhydrous potassium carbonate (2.5 eq), and a catalytic amount of copper(I) iodide (0.1 eq). Add N,N-Dimethylformamide (DMF) as the solvent.

-

Reaction: Heat the mixture to reflux (approx. 150-155 °C) with vigorous stirring for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Cool the reaction mixture to room temperature. Pour the dark solution into a beaker containing ice-cold water and acidify to pH 2-3 with concentrated HCl. A precipitate will form.

-

Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with water to remove inorganic salts, and dry in a vacuum oven. The crude N-(2,4-dicarboxyphenyl)-2-aminobenzoic acid is typically carried forward without further purification.

Step B: Intramolecular Cyclization

-

Reagents & Setup: Place the crude product from Step A into a flask. Add polyphosphoric acid (PPA) (approx. 10x the weight of the crude product).

-

Causality: PPA serves as both a solvent and a powerful dehydrating agent, promoting the intramolecular Friedel-Crafts acylation (cyclization) to form the thermodynamically stable tricyclic acridone system.

-

-

Reaction: Heat the mixture to 120-140 °C with mechanical stirring for 4-6 hours. The solution will become viscous and change color.

-

Workup: Carefully pour the hot reaction mixture onto crushed ice with stirring. This hydrolyzes the PPA and precipitates the product.

-

Purification: Collect the solid by vacuum filtration. To purify, dissolve the solid in a hot aqueous sodium hydroxide solution, treat with activated charcoal to remove colored impurities, and filter. Re-precipitate the product by acidifying the filtrate with HCl. Wash the final solid with water and dry to yield 9-oxo-9,10-dihydroacridine-4-carboxylic acid.

Protocol 3.2: Synthesis of Acridine-4-carboxylic Acid

This step involves the reduction of the acridone carbonyl group.

-

Reagents & Setup: In a round-bottom flask, suspend the acridone intermediate (1.0 eq) in a mixture of ethanol and concentrated HCl. Add zinc dust (5-10 eq) portion-wise.

-

Causality: Zinc dust in an acidic medium is a classic reducing agent for converting acridones to acridines. The reaction proceeds via the reduction of the ketone to an alcohol, followed by dehydration to form the aromatic acridine ring.

-

-

Reaction: Reflux the mixture for 2-4 hours. The color of the solution should change, indicating the progress of the reaction.

-

Workup: Cool the reaction and filter to remove excess zinc. Evaporate the solvent under reduced pressure.

-

Purification: Redissolve the residue in water and adjust the pH to ~4-5 with aqueous ammonia. The product, Acridine-4-carboxylic acid, will precipitate. Collect the solid by filtration, wash with cold water, and dry.

Protocol 3.3: General Protocol for Amide Derivatization

This protocol uses standard peptide coupling reagents to form the final amide derivatives.

-

Reagents & Setup: Dissolve Acridine-4-carboxylic acid (1.0 eq) in anhydrous DMF. Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 eq) and Hydroxybenzotriazole (HOBt) (1.2 eq). Stir the mixture at 0 °C for 30 minutes.

-

Causality: EDC and HOBt are coupling agents that activate the carboxylic acid by forming a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine, leading to efficient amide bond formation with minimal side reactions.

-

-

Reaction: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture, followed by a base such as N,N-Diisopropylethylamine (DIPEA) (2.0 eq). Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.

-

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to obtain the final acridine-4-carboxamide derivative.

Characterization and Data Presentation

Thorough characterization is essential to confirm the structure and purity of the synthesized compounds. Standard techniques include:

-

¹H and ¹³C NMR: To confirm the chemical structure and proton/carbon environments.

-

Infrared (IR) Spectroscopy: To identify key functional groups (e.g., C=O stretch of the amide, N-H stretch).

-

High-Resolution Mass Spectrometry (HRMS): To confirm the elemental composition and exact mass.

The biological activity of the synthesized derivatives should be quantified and presented clearly.

| Compound ID | R-Group (Amide) | Structure | IC₅₀ (µM) vs. A549 Cells |

| AC-01 | -NH-CH₂CH₂OH | (Structure) | 8.5 |

| AC-02 | -N(CH₃)₂ | (Structure) | 15.2 |

| AC-03 | -NH-Cyclohexyl | (Structure) | 5.1 |

| Doxorubicin | (Control) | (Structure) | 0.8 |

Table 1: Example data table for a series of Acridine-4-carboxamide derivatives evaluated against the A549 human lung cancer cell line.

Mechanism of Action: DNA Intercalation and Topoisomerase Inhibition

The primary anticancer mechanism of acridine derivatives is their function as DNA intercalators.[2][6] The planar, electron-rich aromatic system of the acridine core inserts itself between the base pairs of the DNA double helix. This interaction distorts the helical structure, creating a physical barrier that obstructs the processes of DNA replication and transcription, ultimately leading to cell death.[3][4]

Furthermore, this intercalation stabilizes the DNA-topoisomerase covalent complex. Topoisomerases are vital enzymes that manage DNA topology during replication. By "poisoning" these enzymes, acridine derivatives lock them onto the DNA strand, leading to the accumulation of permanent double-strand breaks, which triggers apoptosis.[2][7]

Figure 2: Simplified mechanism of action for acridine-based anticancer agents.

Protocol for Biological Evaluation

Protocol 6.1: In Vitro Cytotoxicity Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity and, by extension, cell viability and proliferation.

-

Cell Culture: Culture human cancer cells (e.g., A549, HeLa, or MCF-7) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified 5% CO₂ atmosphere.

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-